2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13614111
Molecular Formula: C14H19BO4
Molecular Weight: 262.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BO4 |
|---|---|
| Molecular Weight | 262.11 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7H,8-9H2,1-4H3 |
| Standard InChI Key | SRYMPUVRYXDBRL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCO3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCO3 |
Introduction
Chemical Structure and Properties
Structural Features
The compound consists of a 2,3-dihydrobenzo[b][1, dioxin moiety fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The boron atom is tetrahedrally coordinated, forming a stable sp³ hybridized system. Key spectral data include:
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¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, while methyl groups on the dioxaborolane ring appear at δ 1.0–1.3 ppm .
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¹³C NMR: The boron-bound carbon appears at ~85 ppm, with aromatic carbons between 110–150 ppm .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.13 ± 0.1 g/cm³ | |
| Boiling Point | 367.1 ± 41.0 °C (predicted) | |
| Melting Point | 94–99 °C | |
| Solubility | Soluble in THF, DCM, ether |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Chlorination: 2,3-Dihydrobenzo[b] dioxin is chlorinated to yield 5-chloro-2,3-dihydrobenzo[b] dioxin.
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Boronation: The chlorinated intermediate reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) .
Reaction Scheme:
Purification and Analysis
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Purification: Column chromatography (silica gel, hexane/ethyl acetate).
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Purity Assessment: HPLC (>95% purity) , GC-MS (MW: 262.11) .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key boron source in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. For example, it has been used to synthesize:
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Pharmaceutical intermediates: Anticancer and antimicrobial agents .
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OLED materials: Conjugated polymers for light-emitting devices .
Typical Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |
| Base | K₂CO₃ (2–3 equiv) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 80–100 °C |
Other Reactions
| Hazard Statement | Risk Mitigation |
|---|---|
| H302 (Harmful if swallowed) | Use PPE; avoid ingestion |
| H312 (Harmful to skin) | Wear gloves and lab coat |
| H319 (Eye irritation) | Use safety goggles |
Future Perspectives
Recent advances in flow chemistry and green solvents (e.g., cyclopentyl methyl ether) may enhance the scalability of its synthesis . Additionally, its application in covalent organic frameworks (COFs) is under exploration for gas storage and catalysis .
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